molecular formula C10H12O4 B2777925 methyl (2S)-2-(4-hydroxyphenoxy)propanoate CAS No. 121210-26-2

methyl (2S)-2-(4-hydroxyphenoxy)propanoate

Cat. No.: B2777925
CAS No.: 121210-26-2
M. Wt: 196.202
InChI Key: UUYSCNGPNOYZMC-ZETCQYMHSA-N
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Description

Contextual Significance in Organic Synthesis and Bioactive Compound Development

In the field of organic synthesis, methyl (2S)-2-(4-hydroxyphenoxy)propanoate is valued as a chiral building block. chemimpex.com Its functional groups—a phenol, an ether, and an ester—provide multiple reactive sites for constructing larger, more complex molecular architectures. ontosight.aicymitquimica.com The primary application of this compound and its enantiomeric counterpart is as a key intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides. researchgate.net

The (R)-enantiomer of this structural family is particularly crucial for producing potent herbicides such as quizalofop-p-ethyl, cyhalofop-butyl, and fenoxaprop-p-ethyl. google.comchemicalbook.com These herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, disrupting fatty acid synthesis and leading to weed death. researchgate.netontosight.ai this compound, while typically not the active enantiomer for herbicidal purposes, is integral to research on stereoselective synthesis and resolution methods aimed at producing the desired single-enantiomer product.

Beyond agrochemicals, research has explored the utility of this structural motif in pharmaceutical development. chemimpex.comontosight.ai Studies have investigated its potential as an intermediate for compounds targeting hormonal and anti-inflammatory pathways. chemimpex.com Furthermore, related structures have been evaluated for potential antimicrobial and anticancer properties, highlighting the broader academic interest in the bioactivity of this class of compounds. ontosight.ai

Stereochemical Importance and Chiral Purity Considerations in Research

The biological activity of molecules derived from 2-(4-hydroxyphenoxy)propanoate is highly dependent on their stereochemistry. chemimpex.comontosight.ai The presence of a chiral center at the second carbon of the propanoate chain results in two enantiomers: (2S) and (2R). In the context of APP herbicides, the biological activity resides almost exclusively in the (R)-enantiomer, which is significantly more potent than its (S)-counterpart. researchgate.net This stereoselectivity is a critical consideration in research and development, as the use of an enantiomerically pure product can reduce the required application rate and minimize potential environmental impact. researchgate.net

Consequently, achieving high chiral purity is a primary goal in the synthesis of these compounds. Academic and industrial research focuses heavily on methods for asymmetric synthesis, which aim to produce the desired enantiomer selectively. ontosight.ai Techniques such as enzymatic resolution and the use of chiral auxiliaries are common strategies. ontosight.ai For instance, multi-stage catalytic processes have been developed to produce the (R)-enantiomer with purities exceeding 99% and enantiomeric ratios (R:S) as high as 99.5:0.5. google.com Purification techniques like recrystallization are also employed to enhance both chemical and optical purity to greater than 99%. google.com The study of this compound is therefore essential for understanding and optimizing these stereoselective processes.

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and its related compounds continues to evolve. A significant trajectory is the development of more sustainable and efficient synthesis methods. This includes "green chemistry" approaches, such as using bio-based chiral building blocks derived from the fermentation of L-lactic acid, to reduce reliance on traditional chemical methods that may generate more waste and use harsher reagents. researchgate.net

Another major research focus is the continued exploration of this chemical scaffold for novel bioactive compounds. ontosight.aichemimpex.com While its role in herbicides is well-established, its potential as a precursor for pharmaceuticals and other biologically active molecules remains an active area of investigation. ontosight.ai Researchers are studying its derivatives for a range of potential therapeutic applications, including antioxidant and anti-inflammatory effects. ontosight.ai

The academic relevance of this compound is rooted in its role as a model compound for studying stereoselective synthesis and the structure-activity relationships of chiral molecules. It serves as a fundamental tool for researchers in organic chemistry, agrochemistry, and medicinal chemistry, contributing to a deeper understanding of how stereochemistry influences biological function.

Research AreaFocusKey Objectives
Agrochemicals Synthesis of APP Herbicides researchgate.netImprove enantiomeric purity, develop greener synthesis routes.
Pharmaceuticals Intermediate for Bioactive Molecules chemimpex.comExplore applications in anti-inflammatory and hormonal pathways.
Organic Synthesis Chiral Building Block ontosight.aiDevelop novel asymmetric synthesis and resolution techniques.
Biocatalysis Enzymatic Resolution ontosight.aiUtilize enzymes for highly selective synthesis of single enantiomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(4-hydroxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSCNGPNOYZMC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2s 2 4 Hydroxyphenoxy Propanoate

Conventional Synthetic Routes to Methyl (2S)-2-(4-hydroxyphenoxy)propanoate

Traditional synthesis of this compound relies on established organic chemistry reactions, primarily esterification and nucleophilic substitution. These methods are valued for their reliability and scalability, although they may require optimization to achieve high purity and yield.

Esterification Reactions and Optimizations

Esterification of the parent carboxylic acid, 2-(4-hydroxyphenoxy)propionic acid, is a direct and common method for producing the methyl ester. google.com The reaction typically involves treating the carboxylic acid with an excess of an alcohol, such as methanol (B129727), in the presence of an acid catalyst. google.comresearchgate.net

To achieve a product with purity greater than 99%, a multi-stage catalytic process has been developed. google.com This optimized approach involves reacting 2-(4-hydroxyphenoxy)propionic acid with an excess of methanol using a distillable acid catalyst like hydrochloric acid or hydrogen chloride. google.com The process is conducted in a series of two to ten sequential stages at temperatures between 20°C and 150°C and pressures from 0.05 to 5 bar. google.com A key feature of this optimization is the removal of unreacted alcohol and water in a vacuum after the first stage, followed by subsequent esterification stages without intermediate purification. google.com This multi-stage method effectively drives the reaction to completion and removes impurities, yielding a final product with a water content below 0.1% and minimal halide contamination. google.com The chirality of the starting acid is substantially maintained throughout the esterification process. google.com

Table 1: Multi-stage Esterification of R-2-(4-hydroxyphenoxy)propionic acid

This table illustrates the results from a multi-stage esterification process designed to produce high-purity methyl R-2-(4-hydroxyphenoxy)propionate.

Stage Key Process Step Ester Content (%) Enantiomer Ratio (R:S) Chloride Value (ppm)
Initial Reaction React with methanol and HCl, reflux for 2h. 95.9 Not Specified 2100
Two-Stage Process Two esterification stages with vacuum removal of volatiles. 99.6 99.2:0.8 33

| Three-Stage Process | Three esterification stages with vacuum removal of volatiles. | 99.7 | 99.4:0.6 | 29 |

Data sourced from patent information describing an optimized, multi-stage esterification process. google.com

Nucleophilic Substitution Approaches Utilizing Hydroxyphenol Precursors

Nucleophilic substitution reactions provide an alternative route, building the phenoxypropanoate structure from precursor molecules. A common strategy involves the reaction of a hydroxyphenol, such as hydroquinone (B1673460) (4-hydroxyphenol), with a methyl 2-halopropionate like methyl 2-chloropropionate. ontosight.ai This reaction is typically performed in the presence of a base. ontosight.ai

Another variation of this approach uses hydroquinone and a chiral starting material like methyl (S)-2-(tosyloxy)propanoate. researchgate.net The reaction is carried out with a base, such as sodium hydroxide (B78521), in a solvent like methanol. researchgate.net A challenge with using hydroquinone is the potential for the formation of diether byproducts. To circumvent this, one of the hydroxyl groups on the hydroquinone can be protected before the substitution reaction. google.com For instance, hydroquinone monobenzyl ether can be reacted with 2-bromopropionic acid ethyl ester, followed by deprotection of the benzyl (B1604629) group and hydrolysis to yield the desired 2-(4-hydroxyphenoxy)propionic acid, which can then be esterified. google.com

Chiral Synthesis and Enantioselective Preparation of this compound

The biological activity of many phenoxypropanoates is dependent on their stereochemistry, making the enantioselective synthesis of the (S) or (R) enantiomer crucial. ontosight.ai Achieving high enantiomeric purity requires specialized asymmetric synthesis strategies. ontosight.aimdpi.com

Asymmetric Synthesis Strategies for Enantiomeric Purity

Asymmetric synthesis aims to create a specific stereoisomer, thereby avoiding the need for resolving a racemic mixture. nih.gov Strategies to achieve enantiomeric purity in the synthesis of compounds like this compound include the use of chiral auxiliaries, asymmetric hydrogenation, and enzymatic resolution. ontosight.ai Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they are removed. mdpi.com These methods are designed to selectively produce the desired enantiomer, such as the (2S) configuration, which is often the more biologically active form. ontosight.ai

Enzymatic Resolution Techniques Applied to Phenoxypropanoates

Enzymatic kinetic resolution has become a key strategy for producing enantiomerically pure pharmaceuticals. nih.gov This technique utilizes enzymes, particularly lipases, which can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govmdpi.com Lipases are noted for their ability to catalyze hydrolysis and transesterification reactions on a variety of substrates. nih.gov

For phenoxypropanoates, enzymatic resolution can be applied to the racemic ester. ontosight.ai For example, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted and thus enantiomerically enriched. ontosight.ai The efficiency and selectivity of these reactions can be influenced by factors such as the choice of lipase, the solvent system, and the acylating agent. nih.gov Immobilizing the enzyme on a solid support can improve its stability and reusability, making the process more efficient. mdpi.com

Table 2: Factors Influencing Enzymatic Kinetic Resolution

This table outlines key parameters that are optimized to enhance the efficiency and enantioselectivity of enzymatic resolution processes.

Factor Description Potential Impact
Enzyme Type Different lipases (e.g., from Candida rugosa, Aspergillus niger) exhibit varying selectivity. nih.govmdpi.com Determines the enantioselectivity (E-value) and reaction rate.
Reaction Medium Can be an aqueous buffer or an organic solvent (e.g., hexane (B92381), toluene). nih.govmdpi.com Affects enzyme activity, stability, and substrate solubility.
Acyl Donor In transesterification, the choice of acylating agent (e.g., isopropenyl acetate) is critical. nih.gov Influences reaction kinetics and product purity.

| Immobilization | Attaching the enzyme to a solid support. mdpi.com | Enhances enzyme stability, allows for reuse, and can improve activity. mdpi.com |

Biocatalytic Approaches for Hydroxylation of Related Precursors

Biocatalysis offers an alternative, environmentally friendly route for producing chiral compounds through the use of whole microbial cells or isolated enzymes. nih.gov For the synthesis of the precursor acid, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), biocatalytic hydroxylation has been successfully demonstrated. nih.gov

The entomopathogenic fungus Beauveria bassiana is capable of hydroxylating 2-phenoxypropionic acid (POPA) to produce HPOPA. nih.gov The efficiency of this biotransformation is highly dependent on the culture conditions. Optimization of the fermentation medium, including factors like glucose and peptone concentrations, as well as the strategic addition of hydrogen peroxide, can significantly increase the product yield. nih.gov Under optimized static cultivation conditions, the HPOPA titer was improved from 9.60 g/l to 19.53 g/l. nih.gov This biocatalytic method directly introduces the hydroxyl group with high selectivity, representing a promising strategy for synthesizing the chiral acid precursor. nih.govnih.gov

Process Development and Scale-Up Considerations for this compound Synthesis

Yield Enhancement and Purity Control in Large-Scale Preparations

Achieving high yield and exceptional purity is paramount in the commercial synthesis of this compound. Impurities can affect subsequent reaction steps and the efficacy of the final active ingredient. A significant advancement in this area is the development of a multi-stage catalytic process designed to produce the target compound with a purity exceeding 99% without requiring separate, complex purification operations. google.com

This process typically involves the esterification of 2-(4-hydroxyphenoxy)propionic acid with an excess of methanol in the presence of a distillable acid catalyst, such as hydrogen chloride. google.com The reaction is conducted in a series of two to ten sequential stages under controlled temperature (20°C to 150°C) and pressure (0.05 to 5 bar). google.com

A critical feature of this method is the in-vacuo removal of unreacted alcohol, water of reaction, and the volatile acid catalyst after the first stage. The resulting crude ester is then subjected to at least one additional esterification stage. This multi-stage approach effectively drives the reaction to completion and systematically removes impurities. google.com The final product is characterized by a water content below 0.1%, a halide content under 100 ppm, and minimal levels of other contaminants, including organic halogens and oligomers of the starting acid. google.com

The effectiveness of this process is demonstrated by the consistent achievement of high purity across multiple batches, as detailed in the following table based on process development data. google.com

BatchEster Content (%)Chloride (ppm)Organic Chlorine (ppm)Other Impurities (%)Enantiomeric Ratio (R:S)
199.633Not Detectable<0.199.2:0.8
299.734<10<0.1Not Specified
399.555Not Detectable<0.399.1:0.9
499.641Not Detectable<0.399.2:0.8

Derivatization and Analog Synthesis from the Methyl 2s 2 4 Hydroxyphenoxy Propanoate Scaffold

Hydrolysis to (2S)-2-(4-hydroxyphenoxy)propanoic Acid

The conversion of methyl (2S)-2-(4-hydroxyphenoxy)propanoate to its corresponding carboxylic acid, (2S)-2-(4-hydroxyphenoxy)propanoic acid, is a fundamental derivatization achieved through ester hydrolysis. This reaction can be effectively catalyzed by either acid or base. jk-sci.comchemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is a common and often preferred method. chemguide.co.ukmasterorganicchemistry.com The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comchemicalbook.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This process results in the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. masterorganicchemistry.comchemistrysteps.com This method is generally irreversible, as the carboxylate salt formed is resistant to further nucleophilic attack. chemistrysteps.com One synthetic procedure describes the hydrolysis of the methyl ester using sodium hydroxide in water at 20°C for 3 hours, achieving a high yield. chemicalbook.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com This equilibrium-driven process typically requires heating the ester in the presence of an acid catalyst and a large excess of water to shift the equilibrium towards the products, the carboxylic acid and methanol (B129727). chemguide.co.ukchemistrysteps.com

The resulting (2S)-2-(4-hydroxyphenoxy)propanoic acid is a key intermediate for the synthesis of various herbicides. google.com

Table 1: Comparison of Hydrolysis Methods

Method Catalyst Key Features Products
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH)Irreversible, high yield. chemicalbook.comchemistrysteps.comCarboxylate Salt (initially), then Carboxylic Acid (after acid workup). masterorganicchemistry.com
Acid-Catalyzed HydrolysisStrong Acid (e.g., HCl, H₂SO₄)Reversible, requires excess water. chemguide.co.ukchemistrysteps.comCarboxylic Acid and Alcohol. jk-sci.com

Functionalization of the Phenoxy Moiety

The phenolic hydroxyl group on the aromatic ring of this compound provides a reactive site for further functionalization. This allows for the introduction of various substituents, leading to a diverse range of analogs. Common modifications include etherification and esterification reactions at this phenolic position.

These derivatizations are significant as they can lead to the synthesis of important agrochemicals. For instance, the parent compound is an intermediate in the synthesis of fluazifop, a grass-selective herbicide. chemicalbook.com The synthesis of such herbicides often involves creating an ether linkage at the 4-position of the phenoxy ring.

Modifications of the Methyl Ester Group

The methyl ester group of the scaffold is amenable to several transformations, most notably transesterification and amidation.

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction exchanges the methyl group for a different alkyl or aryl group, yielding a new ester derivative. The reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as a solvent or removing the methanol by-product as it forms.

Amidation: The methyl ester can be converted to an amide by reacting it with an amine. This reaction is typically less facile than hydrolysis and may require heating or specific catalysts. The resulting amides introduce a nitrogen-containing functional group, significantly altering the molecule's chemical properties.

Incorporation of the Phenoxypropanoate Core into Complex Molecular Architectures

The this compound scaffold and its hydrolyzed acid form are valuable building blocks in the synthesis of more complex molecules, particularly in the agrochemical industry. google.comontosight.ai The phenoxypropanoic acid structure is a common feature in a class of herbicides known as "fops," which are aryloxyphenoxypropionate herbicides. These compounds are known for their selective action against grass weeds. chemicalbook.com

The synthesis of these complex herbicides involves coupling the phenoxypropanoate core with other heterocyclic or aromatic moieties. For example, the synthesis of quizalofop-p-ethyl, another important herbicide, utilizes a similar 2-(4-hydroxyphenoxy)propanoic acid intermediate which is then etherified with a quinoxaline (B1680401) derivative. This demonstrates how the core scaffold is integrated into a larger, more functionally complex molecular architecture to achieve specific biological activity.

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Enzyme Inhibition Studies of Methyl (2S)-2-(4-hydroxyphenoxy)propanoate

Enzyme inhibition is the primary mechanism through which this compound exerts its biological effects. Research has pinpointed a key enzyme in fatty acid biosynthesis as its main target.

The principal target of aryloxyphenoxypropionate herbicides, including by extension this compound, is the enzyme Acetyl-CoA Carboxylase (ACCase). researchgate.netmdpi.com ACCase is a critical enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids. sdiarticle3.commdpi.com This pathway is fundamental for the production of phospholipids (B1166683), which are essential components of cell membranes. scielo.br

The inhibition of ACCase disrupts the production of malonyl-CoA from acetyl-CoA, thereby halting fatty acid synthesis. webmate.me This disruption prevents the formation of new membranes required for cell growth, particularly in rapidly dividing meristematic tissues of susceptible grass species. scielo.br The ultimate effect is the loss of cell membrane integrity, leading to leakage of cellular contents and cell death. mdpi.comscielo.br Studies on related APP herbicides have shown that this inhibition is stereoselective, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. acs.org

Table 1: Inhibition Data for Representative Aryloxyphenoxypropionate (APP) Herbicides against ACCase
CompoundTarget Organism/Enzyme SourceIC50 Value (µM)Fold Resistance (Resistant vs. Susceptible)
Fluazifop-p-butylDigitaria ciliaris (Susceptible)0.5N/A
Fluazifop-p-butylDigitaria ciliaris (Resistant Biotype 1)8.917.8
Fluazifop-p-butylDigitaria ciliaris (Resistant Biotype 2)17.134.2
QPP-7 (Novel APP Derivative)Echinochloa crusgalli0.05465N/A

Note: Data for this compound is not specifically available. The table presents data from related APP herbicides to illustrate the mechanism and potency. Data sourced from references mdpi.combioone.org.

Current research indicates a high degree of specificity of aryloxyphenoxypropionate herbicides for the ACCase enzyme in susceptible plants. researchgate.net The selectivity of these herbicides stems from structural differences in the ACCase enzyme between susceptible (most grasses) and tolerant (most broadleaf) plants. researchgate.net Grasses possess a homomeric, plastidic form of ACCase that is sensitive to these inhibitors, whereas broadleaf plants typically have a tolerant, heteromeric form of the enzyme in their chloroplasts. scielo.brresearchgate.net

While the primary mechanism is targeted ACCase inhibition, some studies have investigated secondary effects. For instance, the phytotoxic action of some graminicides has been linked to the formation of reactive oxygen species (ROS), suggesting an induction of oxidative stress. sdiarticle3.comresearchgate.netindexcopernicus.com However, this appears to be a downstream consequence of the primary metabolic disruption rather than a result of broad-spectrum enzyme inhibition. sdiarticle3.com There is limited evidence to suggest that this compound or its relatives act as broad-spectrum enzyme inhibitors directly targeting multiple, unrelated enzymes as their primary mode of action.

Molecular modeling and enzyme kinetic studies have provided insights into the binding mechanism of APP herbicides to ACCase. These inhibitors target the carboxyltransferase (CT) domain of the enzyme. mdpi.comnih.gov The binding occurs at the dimeric interface of the CT domain. nih.gov

Kinetic analyses have shown that APP herbicides are non-competitive inhibitors with respect to ATP and bicarbonate, but act as competitive inhibitors with respect to the acetyl-CoA substrate. scielo.br This indicates that they bind to the active site of the CT domain, preventing the transfer of the carboxyl group from biotin (B1667282) to acetyl-CoA, which is the second half-reaction catalyzed by ACCase. nih.gov

Molecular docking studies on various APP analogues have further characterized the interaction. Key interactions often include hydrogen bonding and hydrophobic interactions with specific amino acid residues within the active site, such as Ser-698 and Tyr-728 in foxtail ACCase. nih.govkoreascience.kr The specific orientation of the propionate (B1217596) group is crucial for effective binding, which explains the high enantiomeric selectivity observed, where the R-form fits the binding pocket much more effectively than the S-form. acs.orgnih.gov

Molecular Target Characterization and Pathway Modulation

The interaction of this compound with its molecular target, ACCase, initiates a cascade of events that modulates critical cellular pathways.

In the context of this compound, the molecular target is the active site of an enzyme rather than a classical receptor. The affinity and specificity are therefore directed towards the ACCase enzyme. The high herbicidal efficacy is a result of strong binding to the ACCase found in susceptible grass species. researchgate.net

The basis for selectivity between grasses and broadleaf plants lies in the structural differences of the ACCase enzyme. researchgate.net Most dicotyledonous (broadleaf) plants possess a heteromeric (multi-subunit) form of ACCase in their plastids that is insensitive to APP herbicides. In contrast, most grass species have a homomeric (single large polypeptide) ACCase in their plastids, which is the form that is potently inhibited. researchgate.netscielo.br This difference in enzyme structure is the primary determinant of the compound's specificity and its safety for broadleaf crops. Some tolerant species may also exhibit enhanced metabolism of the herbicide, converting it to non-toxic forms more rapidly. nih.gov

The primary cellular pathway modulated by this compound is fatty acid biosynthesis. webmate.me Inhibition of ACCase, the rate-limiting enzyme in this pathway, leads to a rapid depletion of newly synthesized fatty acids. mdpi.com

The direct downstream consequence of this inhibition is the disruption of phospholipid synthesis. frontiersin.org Phospholipids are the primary building blocks of all cellular membranes, including the plasma membrane and organellar membranes like those of chloroplasts and mitochondria. frontiersin.orgnih.gov Without a continuous supply of new fatty acids, cells are unable to produce the phospholipids necessary for membrane maintenance and expansion, especially during growth. sdiarticle3.com

This leads to a cascade of secondary effects:

Cessation of Growth: The inability to form new cell membranes halts cell division and expansion, which is most rapidly observed in the meristematic regions (growing points) of the plant. scielo.br

Loss of Membrane Integrity: Existing membranes may become compromised, leading to increased permeability and leakage of ions and other cellular components. scielo.brsdiarticle3.com

Metabolic Disruption: The lack of membrane integrity and the primary blockage of a key metabolic pathway lead to a general metabolic collapse within the affected cells. scielo.br

Oxidative Stress: Some evidence suggests that the disruption of normal cellular processes and membrane damage can lead to the generation of reactive oxygen species (ROS), causing secondary oxidative damage to lipids, proteins, and nucleic acids. researchgate.netindexcopernicus.com

Collectively, the targeted inhibition of the fatty acid biosynthesis pathway leads to a complete breakdown of cellular function in susceptible plants.

Structure-Activity Relationship (SAR) Elucidation of this compound Analogs

The biological activity of this compound and its analogs is intrinsically linked to their molecular structure. As part of the broader class of aryloxyphenoxypropionate (AOPP) herbicides, these compounds function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species. mdpi.commdpi.comresearchgate.net Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical scaffold of these compounds influence their herbicidal potency.

For instance, research into novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif has demonstrated that the herbicidal activity is significantly influenced by the nature and position of substituents on the quinazolinone ring. mdpi.com A study on these analogs revealed that the introduction of a fluorine atom at the 6-position and a methyl group as the R1 substituent resulted in optimal herbicidal efficacy against several monocotyledonous weeds. mdpi.com Similarly, the development of AOPP derivatives containing a benzofuran (B130515) moiety has shown promising herbicidal activity, indicating that the terminal aryl group can be replaced by various heterocyclic systems to maintain or enhance biological function. researchgate.net

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a paramount role in the biological activity of this compound and its analogs. The propionate group contains a chiral center at the C-2 position, leading to the existence of two enantiomers, (R) and (S). It is well-established that only one of these enantiomers is biologically active. researchgate.net

For the AOPP class of herbicides, the herbicidal activity is almost exclusively associated with the (R)-enantiomer, which corresponds to the (2S) configuration in the IUPAC nomenclature for the parent compound. researchgate.net The (S)-enantiomer is typically inactive. This stereoselectivity is a direct consequence of the three-dimensional structure of the binding site on the ACCase enzyme. The enzyme's active site is configured in such a way that it can only accommodate the (R)-enantiomer in the correct orientation for inhibition to occur.

This principle is so fundamental that commercial AOPP herbicides are often produced as enantiomerically pure formulations of the active (R)-isomer to increase their efficacy and reduce the environmental load of inactive stereoisomers. The inactive (S)-enantiomer does not contribute to the herbicidal effect and is considered an unnecessary component.

Identification of Key Pharmacophores and Ligand Effector Domains

The essential structural features required for the biological activity of this compound and its analogs can be defined by a pharmacophore model. This model comprises several key components that are crucial for effective binding to the ACCase enzyme.

The key pharmacophoric elements for AOPP herbicides include:

An acidic proton or a group that can be hydrolyzed to a carboxylic acid: The propionate ester in this compound is believed to be hydrolyzed in vivo to the corresponding carboxylic acid, which is the active form of the inhibitor.

A central phenyl ring: This ring acts as a scaffold, correctly positioning the other functional groups.

An ether linkage: This provides the necessary flexibility for the molecule to adopt the correct conformation within the enzyme's active site.

A terminal aryl or heteroaryl ring: This group contributes to the binding affinity through hydrophobic and electronic interactions with the enzyme.

Ligand effector domains are the specific regions of the molecule that directly interact with the amino acid residues of the ACCase binding pocket. For AOPP herbicides, these interactions are primarily non-covalent and include hydrogen bonds and van der Waals forces. Molecular docking studies have suggested that the terminal aromatic ring fits into a hydrophobic pocket of the enzyme, while the carboxylic acid group forms critical hydrogen bonds with key residues. nih.gov

Design Principles for Modulating Biological Potency

Based on extensive SAR studies, several design principles have been established to modulate the biological potency of analogs of this compound. These principles guide the synthesis of new derivatives with improved herbicidal activity and selectivity.

Key design strategies include:

Modification of the terminal aryl ring: Introducing various substituents or replacing the phenyl ring with other aromatic or heterocyclic systems can significantly impact potency. For example, the incorporation of electron-withdrawing groups on this ring can enhance activity. mdpi.com

Introduction of substituents on the central phenyl ring: Although less common, substitution on the central phenoxy ring can also modulate activity, though often to a lesser extent than modifications to the terminal aryl ring.

Maintaining the correct stereochemistry: As discussed, the (R)-configuration at the chiral center of the propionate group is essential for activity, and any synthetic strategy must ensure the production of this specific enantiomer.

By applying these principles, researchers have been able to develop a wide range of AOPP herbicides with varying potencies and selectivities, tailored for specific agricultural applications. mdpi.commdpi.comresearchgate.net

Advanced Analytical Techniques for Research Characterization of Methyl 2s 2 4 Hydroxyphenoxy Propanoate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of synthesized methyl (2S)-2-(4-hydroxyphenoxy)propanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets. The methine proton (CH) on the chiral center will present as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the propanoate moiety will appear as a doublet, coupling with the methine proton. The methyl ester protons will be a singlet, and the phenolic hydroxyl proton will also appear as a singlet, which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift in the downfield region. The aromatic carbons will show distinct signals, with the oxygen-bearing carbons having higher chemical shifts. The chiral methine carbon, the methyl carbon of the propanoate group, and the methyl ester carbon will also each give a unique signal.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to OH)~6.8~116
Aromatic CH (ortho to O-CH)~6.9~117
Aromatic C (ipso to OH)-~150
Aromatic C (ipso to O-CH)-~152
CH (chiral center)~4.7 (quartet)~72
CH₃ (on propanoate)~1.6 (doublet)~18
OCH₃ (ester)~3.7 (singlet)~52
C=O (ester)-~173
OH (phenolic)Variable (singlet)-

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the 'S' configuration at the chiral center.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. By solving the crystal structure, the precise spatial coordinates of each atom can be determined, confirming the connectivity and stereochemistry. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom is present in the structure or by co-crystallization with a chiral reference molecule.

Chromatographic Methods for Enantiomeric Purity and Quantification

Chromatographic techniques are essential for separating the enantiomers of chiral compounds and for their quantification, which is crucial for assessing the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. To determine the enantiomeric excess (ee) of this compound, a chiral stationary phase (CSP) is employed. These CSPs are designed to have different affinities for the two enantiomers, leading to their separation in the chromatographic column.

Commonly used CSPs for the separation of such compounds include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the (S)- and (R)-enantiomers. The separated enantiomers are then detected, for example by a UV detector, and the peak areas are used to calculate the enantiomeric excess. A patent for the preparation of the (R)-enantiomer reports an enantiomeric ratio of 99.2:0.8, indicating the successful use of a chiral separation method. google.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or Gas Chromatography (GC), it allows for the identification and quantification of compounds, even at trace levels.

For this compound, with a molecular weight of 196.2 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 196. The fragmentation pattern would provide structural information. Key expected fragments would arise from the cleavage of the ester group, the ether linkage, and within the propanoate chain.

Predicted Mass Spectrometry Fragments for this compound
m/zPredicted Fragment IonOrigin of Fragment
196[C₁₀H₁₂O₄]⁺Molecular Ion
137[C₇H₅O₃]⁺Loss of -OCH₃ and CO
109[C₆H₅O₂]⁺Cleavage of the ether bond (hydroxyphenoxy radical)
87[C₄H₇O₂]⁺Cleavage of the ether bond (methyl propanoate fragment)
59[COOCH₃]⁺Loss of the hydroxyphenoxypropanoate radical

Chemical Derivatization for Enhanced Detection and Analysis in Complex Research Matrices

In complex research matrices, such as biological or environmental samples, the direct analysis of this compound can be challenging due to its polarity and potential for interactions with the matrix components. Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties, particularly for GC-MS analysis.

The phenolic hydroxyl group of the compound is the primary site for derivatization. Common derivatization reactions include:

Silylation: Reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This TMS derivative is more amenable to GC separation and can provide characteristic mass spectral fragments.

Acylation: Treating the compound with an acylating agent, like acetic anhydride (B1165640) or a perfluoroacyl anhydride, to form an ester. Perfluoroacyl derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

These derivatization techniques increase the volatility and thermal stability of the analyte, reduce its interaction with active sites in the chromatographic system, and can improve the chromatographic peak shape and detection sensitivity. ontosight.ainih.gov

Computational and Theoretical Studies of Methyl 2s 2 4 Hydroxyphenoxy Propanoate and Its Analogs

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules, such as methyl (2S)-2-(4-hydroxyphenoxy)propanoate and its analogs, and their protein targets.

The primary biological target for many analogs of this compound, particularly the aryloxyphenoxypropionate (APP) herbicides, is the enzyme acetyl-CoA carboxylase (ACCase). mdpi.com Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the carboxyltransferase (CT) domain of ACCase. researchgate.net

For instance, docking studies on APP herbicides like quizalofop, haloxyfop, and clodinafop (B133158) have revealed key interactions within the active site of the ACCase enzyme. nih.govnih.gov These studies consistently show that the propanoate moiety and the substituted phenoxy group play crucial roles in binding. The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the binding pocket. acs.orgscilit.com

A molecular docking study of novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif indicated that these compounds likely act as ACCase inhibitors. mdpi.com Similarly, research on novel diphenyl ether derivatives as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors utilized molecular docking to understand their structure-activity relationship. doi.org

While specific docking studies on this compound are not extensively documented in publicly available literature, the extensive research on its analogs provides a robust model for its potential interactions with ACCase. It is predicted that the 4-hydroxyphenoxy group would be a key pharmacophoric feature, likely forming hydrogen bonds with residues in the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug and herbicide discovery.

For the analogs of this compound, particularly the APP herbicides, QSAR studies have been employed to understand the structural requirements for potent ACCase inhibition. These studies typically correlate various physicochemical descriptors of the molecules with their herbicidal activity. Descriptors can include electronic, steric, and hydrophobic parameters.

The general structure of APP herbicides, which includes a substituted phenoxy ring linked to a propionic acid ester, provides a versatile scaffold for QSAR analysis. Variations in the substituents on the aromatic ring and the nature of the ester group can significantly impact the herbicidal potency.

A study on the structure-activity relationship of novel quinazolin-4(3H)-one derivatives containing an aryloxyphenoxypropionate motif revealed that the position and nature of substituents on the quinazolinone ring strongly influence herbicidal activity. mdpi.com This highlights the importance of steric and electronic factors in the interaction with the target enzyme.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are used to study the electronic structure and geometry of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular properties such as bond lengths, bond angles, charge distributions, and molecular orbitals.

For this compound and its analogs, quantum chemical calculations can be used to determine the most stable conformations and to understand the electronic factors that govern their reactivity and interactions with biological targets. Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.netorientjchem.org

A study on phenoxyacetic acid and its p-chloro derivative utilized DFT and other methods to calculate their optimized geometries, vibrational frequencies, and thermodynamic functions. orientjchem.org Such calculations can help in understanding the intrinsic properties of the phenoxypropanoate scaffold.

Conformational analysis is crucial for understanding how these molecules fit into the binding site of their target enzyme. The flexibility of the ether linkage and the propionate (B1217596) side chain allows the molecule to adopt various conformations. Quantum chemical calculations can identify the low-energy conformations that are most likely to be biologically active.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of ligand-protein complexes and can reveal important information about the stability of binding, the role of solvent molecules, and the conformational changes that occur upon ligand binding. nih.gov

For analogs of this compound, MD simulations have been used to investigate the binding dynamics with the ACCase enzyme. acs.orgscilit.com These simulations can complement molecular docking studies by providing a more realistic representation of the biological system.

One study employed a combination of homology modeling, molecular docking, and MD simulations to explore the interactions between APP herbicides and zebrafish estrogen receptor α, revealing that van der Waals and electrostatic forces were the main drivers for complex stability. nih.gov Another computational study on the interactions between ACCase and the herbicide clodinafop used MD simulations to understand the molecular basis of herbicide resistance. acs.orgscilit.com

MD simulations can also be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or within a protein binding site. This can provide insights into the flexibility of the molecule and the range of conformations it can adopt, which is crucial for understanding its biological activity.

Role As a Chemical Intermediate and Research Probe

Utility in the Synthesis of Agrochemicals (e.g., Herbicides)

The primary application of methyl (2S)-2-(4-hydroxyphenoxy)propanoate and its derivatives is in the agrochemical sector, specifically in the synthesis of aryloxyphenoxypropionate (APP) herbicides. mdpi.comresearchgate.net These herbicides are known for their efficacy in controlling grass weeds in broadleaf crops. researchgate.net The R-isomer of the derivative acid, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), is a key intermediate for producing enantiomerically pure APP herbicides, which are often more active than their racemic mixtures. chemicalbook.comnih.gov

Herbicides derived from this intermediate function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plants. mdpi.comjlu.edu.cn This inhibition disrupts fatty acid synthesis, ultimately leading to the death of the weed. mdpi.comresearchgate.net The synthesis process typically involves using the hydroxyl group of this compound to form an ether linkage with a suitable heterocyclic or aromatic ring system. researchgate.net

Several commercially significant herbicides are synthesized using this compound as a precursor. The table below lists some examples of these agrochemicals.

Herbicide FamilyExample HerbicidesMode of Action
Aryloxyphenoxypropionates (APPs)Fluazifop, Haloxyfop-P-methyl, Fenoxaprop-P-ethyl, Quizalofop-P-ethylInhibition of Acetyl-CoA Carboxylase (ACCase) mdpi.comjlu.edu.cn

Methyl 2-(4-hydroxyphenoxy)propionate is an intermediate in the synthesis of the grass-selective herbicide (±)-Fluazifop. chemicalbook.com The development of these herbicides dates back to the introduction of diclofop-methyl (B104173) in 1971. mdpi.com Research continues to create novel APP herbicides based on this core structure to combat weed resistance. mdpi.comjlu.edu.cn

Application as a Building Block in Complex Organic Synthesis

Beyond agrochemicals, this compound serves as a valuable building block in broader organic synthesis. ontosight.aicymitquimica.com Its structural features, including the chiral center, make it a useful starting material for creating enantiomerically pure products, which is particularly critical in the pharmaceutical industry. chemimpex.comontosight.ai

The compound can undergo various chemical transformations:

Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), which can then be further modified. ontosight.aichemicalbook.com

Etherification: The phenolic hydroxyl group is a key reaction site, allowing for the attachment of various molecular fragments, as seen in the synthesis of APP herbicides. mdpi.comresearchgate.net

Esterification and Transesterification: The ester group itself can be modified, adding to its synthetic versatility. cymitquimica.com

Its utility is not limited to just pharmaceuticals and agrochemicals; it is a recognized building block for a range of bioactive molecules. chemimpex.com For example, it has been used as a starting material in the multi-step synthesis of novel 2-(4-aryloxyphenoxy)propionamide derivatives. jlu.edu.cn The synthesis of these complex molecules often involves protecting and deprotecting the functional groups of the propanoate intermediate to achieve the desired final product.

Employment in Biochemical and Enzymatic Pathway Probing

This compound and its related acid form, HPOPA, are also employed in biochemical research. The herbicides derived from this compound are specific inhibitors of the ACCase enzyme, making them useful tools for studying fatty acid biosynthesis in plants. mdpi.comresearchgate.net

Furthermore, the synthesis of these molecules is itself a subject of biochemical research. Studies have explored the use of enzymes to produce the key intermediate HPOPA in a highly selective manner. For instance, the fungal peroxygenase from Agrocybe aegerita has been shown to catalyze the H2O2-dependent hydroxylation of 2-phenoxypropionic acid to regioselectively produce (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA). researchgate.net This enzymatic reaction is a subject of study because it offers a potentially greener and more selective synthetic route compared to traditional chemical methods. researchgate.net Investigations into this pathway, including 18O-labeling experiments, have confirmed that the phenolic hydroxyl group originates from H2O2, classifying the reaction as a peroxygenation. researchgate.net Such research provides insight into enzymatic mechanisms and their potential applications in industrial chemical synthesis. researchgate.net

Q & A

Basic Question: How can researchers optimize the synthesis of methyl (2S)-2-(4-hydroxyphenoxy)propanoate to improve yield and enantiomeric purity?

Methodological Answer:
The synthesis typically involves esterification of (2S)-2-(4-hydroxyphenoxy)propanoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Reagent Ratios: Excess methanol (2–3 equivalents) to drive esterification to completion.
  • Catalyst Selection: Sulfuric acid (0.5–1 mol%) provides higher yields compared to weaker acids .
  • Temperature Control: Reflux conditions (60–80°C) in anhydrous solvents like acetone or ethanol minimize side reactions .
  • Enantiopurity: Chiral HPLC or enzymatic resolution can isolate the (S)-enantiomer, with reported enantiomeric excess (ee) >98% using immobilized lipases .

Basic Question: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy protons) and phenoxy substituents (aromatic protons at δ ~6.8–7.2 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • HPLC-MS: Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) coupled with mass spectrometry validates purity (>99%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 212.2) .
  • X-ray Crystallography: Resolves absolute configuration for crystalline derivatives, critical for patent applications .

Advanced Question: How can computational methods like quantum mechanical modeling enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Reaction Pathway Prediction: Density Functional Theory (DFT) calculations identify transition states and intermediates, guiding selective functionalization (e.g., para-hydroxyl group modifications) .
  • Docking Studies: Molecular dynamics simulations predict binding affinities to target enzymes (e.g., cytochrome P450 isoforms), prioritizing derivatives with lower binding energies .
  • Machine Learning: Training models on datasets of phenoxypropanoate analogs can predict solubility and metabolic stability, reducing experimental trial-and-error .

Advanced Question: What experimental strategies are recommended to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Meta-Analysis: Compare bioactivity datasets across analogs (e.g., methyl vs. ethyl esters) to identify substituent-dependent trends. For example, halogenated analogs (e.g., 4-bromo derivatives) show enhanced enzyme inhibition but reduced solubility .
  • Standardized Assays: Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to isolate structural effects. For instance, IC₅₀ values for COX-2 inhibition vary by >50% across buffer systems .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics to differentiate true activity from assay artifacts .

Advanced Question: How can researchers mitigate risks of racemization during scale-up synthesis?

Methodological Answer:

  • Low-Temperature Esterification: Conduct reactions at ≤50°C to prevent acid-catalyzed racemization. Microwave-assisted synthesis reduces reaction time, preserving ee .
  • In Situ Monitoring: Use circular dichroism (CD) spectroscopy or chiral HPLC to detect early-stage racemization .
  • Protective Group Strategies: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) before esterification, reducing steric hindrance and racemization risk .

Advanced Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods with ≥100 ft/min face velocity to manage volatile organic compounds (VOCs) during synthesis .
  • PPE Requirements: Nitrile gloves (≥8 mil thickness) and safety goggles compliant with ANSI Z87.1 standards .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal. Contaminated clothing must be laundered separately using OSHA-compliant protocols .

Advanced Question: How does the stereochemistry of this compound influence its metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Metabolism Assays: Incubate with liver microsomes (human or rodent) to compare (S)- and (R)-enantiomer clearance rates. The (S)-enantiomer typically exhibits 2–3x slower CYP3A4-mediated oxidation .
  • Isotope Labeling: Use ¹⁴C-labeled compounds to track metabolic pathways via LC-radiometric detection .
  • Chiral Stability Testing: Store samples at 4°C in amber vials to minimize light-/heat-induced racemization during long-term studies .

Advanced Question: What are the best practices for synthesizing isotopically labeled analogs (e.g., ¹³C, ²H) for tracer studies?

Methodological Answer:

  • Isotope Incorporation: Use ¹³C-methanol in esterification to label the methoxy group. Deuteration at the α-position (C-2) requires deuterated propanoic acid precursors .
  • Purification: Gel permeation chromatography (GPC) removes unlabeled byproducts, achieving isotopic purity >99% .
  • Validation: High-resolution mass spectrometry (HRMS) confirms isotopic enrichment (e.g., ¹³C isotopic peak at m/z 213.2 vs. 212.2 for unlabeled compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.